10,11-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one
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Overview
Description
10,11-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound that belongs to the class of furochromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 3-hydroxy-6H-benzo[c]chromen-6-ones as starting materials . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
10,11-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
10,11-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 10,11-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and disrupting key signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 7,10-dimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
- 10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
- 9,10,11,12-tetrahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one
Uniqueness
10,11-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one is unique due to its specific substitution pattern and the presence of both benzene and furan rings. This structural arrangement imparts distinct chemical properties and potential biological activities that may not be present in similar compounds. Its unique structure also makes it a valuable intermediate for synthesizing more complex molecules with specific desired properties.
Properties
Molecular Formula |
C17H12O3 |
---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
10,11-dimethyl-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C17H12O3/c1-9-8-19-13-7-14-16(10(2)15(9)13)11-5-3-4-6-12(11)17(18)20-14/h3-8H,1-2H3 |
InChI Key |
BJRDDXGUURGBNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C(=C12)C)C4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
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